

Lanthanum Isopropoxide in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum isopropoxide*

Cat. No.: *B101173*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Lanthanum (III) isopropoxide emerges as a versatile and potent precursor in the realm of asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. Its ability to form chiral complexes *in situ* facilitates a range of enantioselective transformations with high efficiency and stereocontrol. This document provides detailed application notes and experimental protocols for key reactions catalyzed by **Lanthanum isopropoxide**-based systems, offering a practical guide for researchers in the synthesis of enantiomerically enriched molecules.

Asymmetric Epoxidation of α,β -Unsaturated Ketones

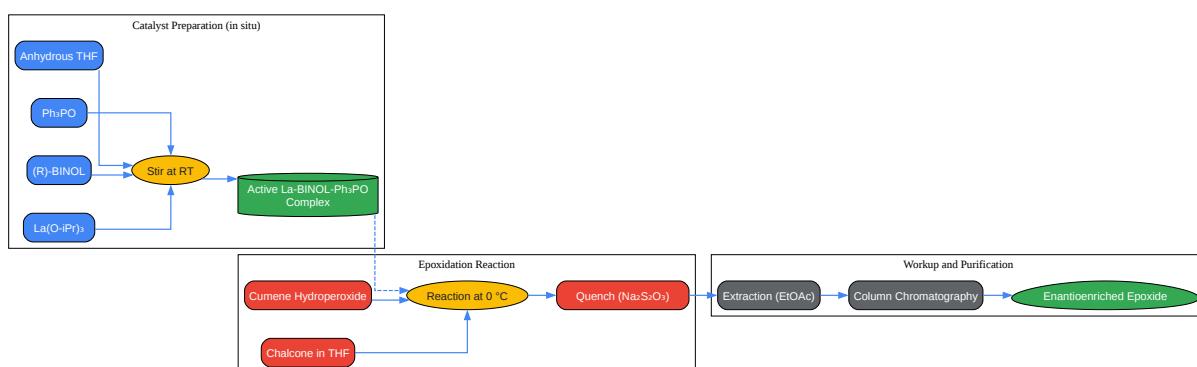
The enantioselective epoxidation of α,β -unsaturated ketones is a fundamental transformation in organic synthesis, yielding chiral epoxides that are valuable building blocks for a variety of pharmaceuticals. A highly effective catalytic system for this reaction can be generated *in situ* from **Lanthanum isopropoxide**, a chiral ligand such as (R)-BINOL, and a phosphine oxide additive. This self-organized complex demonstrates remarkable activity and enantioselectivity across a range of substrates.

Quantitative Data

Entry	Substrate (Enone)	Oxidant	Catalyst Loading (mol%)	Yield (%)	ee (%)
1	Chalcone	Cumene hydroperoxide	5	99	>99
2	4-Chlorochalcone	Cumene hydroperoxide	5	98	>99
3	4-Methoxychalcone	Cumene hydroperoxide	5	99	>99
4	2-Cyclohexen-1-one	tert-Butyl hydroperoxide	10	85	95
5	2-Cyclopenten-1-one	tert-Butyl hydroperoxide	10	78	92

Experimental Protocol: Asymmetric Epoxidation of Chalcone

Materials:


- Lanthanum (III) isopropoxide $[\text{La}(\text{O-i-Pr})_3]$
- (R)-(+)-1,1'-Bi(2-naphthol) [(R)-BINOL]
- Triphenylphosphine oxide (Ph_3PO)
- Chalcone
- Cumene hydroperoxide (80% in cumene)

- Anhydrous tetrahydrofuran (THF)
- 4 Å Molecular sieves

Procedure:

- To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (0.025 mmol) and triphenylphosphine oxide (0.025 mmol).
- Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.
- To this solution, add a solution of **lanthanum isopropoxide** (0.025 mmol) in anhydrous THF (0.5 mL) and stir for another 30 minutes.
- Add powdered 4 Å molecular sieves (100 mg) and stir the suspension for 1 hour at room temperature.
- Cool the mixture to 0 °C and add a solution of chalcone (0.5 mmol) in anhydrous THF (1.0 mL).
- Add cumene hydroperoxide (0.6 mmol) dropwise to the reaction mixture.
- Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to afford the corresponding epoxide.
- Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow

[Click to download full resolution via product page](#)

Workflow for Asymmetric Epoxidation

Catalytic 1,4-Addition of Malonates to Enones (Michael Addition)

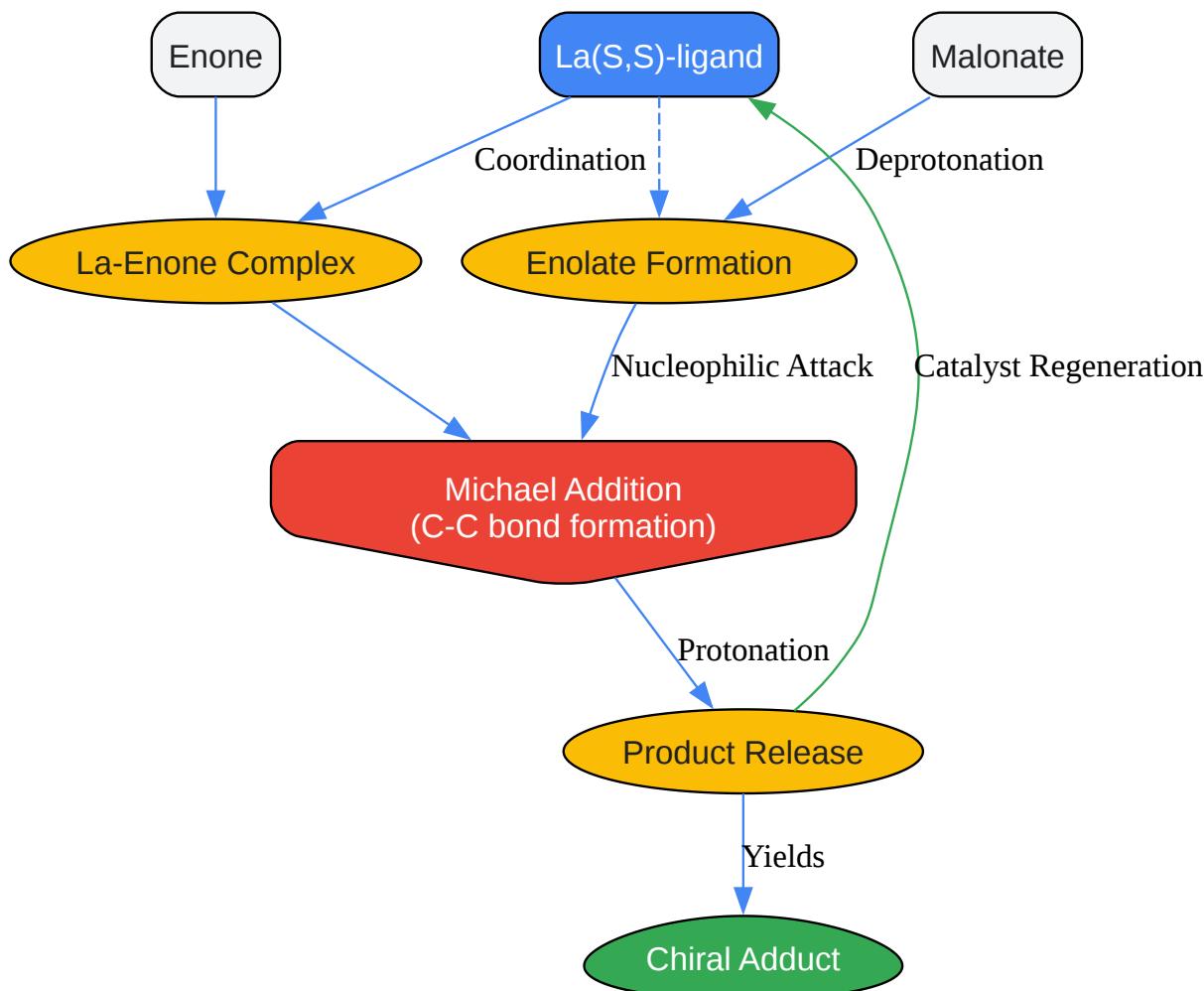
The asymmetric Michael addition is a powerful C-C bond-forming reaction. **Lanthanum isopropoxide**, in combination with a chiral ligand, can catalyze the enantioselective addition of malonates to cyclic and acyclic enones.^[1]

Quantitative Data

Entry	Substrate (Enone)	Malonate	Chiral Ligand	Yield (%)	ee (%)
1	2-Cyclohexen-1-one	Dimethyl malonate	(S,S)-phenyl-linked-binaphthol	95	92
2	2-Cyclopenten-1-one	Diethyl malonate	(S,S)-phenyl-linked-binaphthol	93	90
3	Chalcone	Dibenzyl malonate	(S,S)-phenyl-linked-binaphthol	88	85

Experimental Protocol: Asymmetric Michael Addition to 2-Cyclohexen-1-one

Materials:


- Lanthanum (III) isopropoxide $[\text{La}(\text{O-i-Pr})_3]$
- (S,S)-phenyl-linked-binaphthol
- 2-Cyclohexen-1-one
- Dimethyl malonate
- Anhydrous toluene
- 4 Å Molecular sieves

Procedure:

- In a flame-dried Schlenk flask under an argon atmosphere, add (S,S)-phenyl-linked-binaphthol (0.03 mmol) and **Lanthanum isopropoxide** (0.03 mmol).

- Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
- Add 4 Å molecular sieves (100 mg) and continue stirring for another 30 minutes.
- Cool the mixture to -20 °C.
- Add 2-cyclohexen-1-one (0.5 mmol) to the catalyst suspension.
- Slowly add dimethyl malonate (0.6 mmol) dropwise over 10 minutes.
- Stir the reaction mixture at -20 °C for 48 hours, monitoring the reaction by TLC.
- Quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).
- Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate = 5:1) to yield the Michael adduct.
- Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle

[Click to download full resolution via product page](#)

Proposed Catalytic Cycle for Michael Addition

Catalytic Allylation of Ketoimines

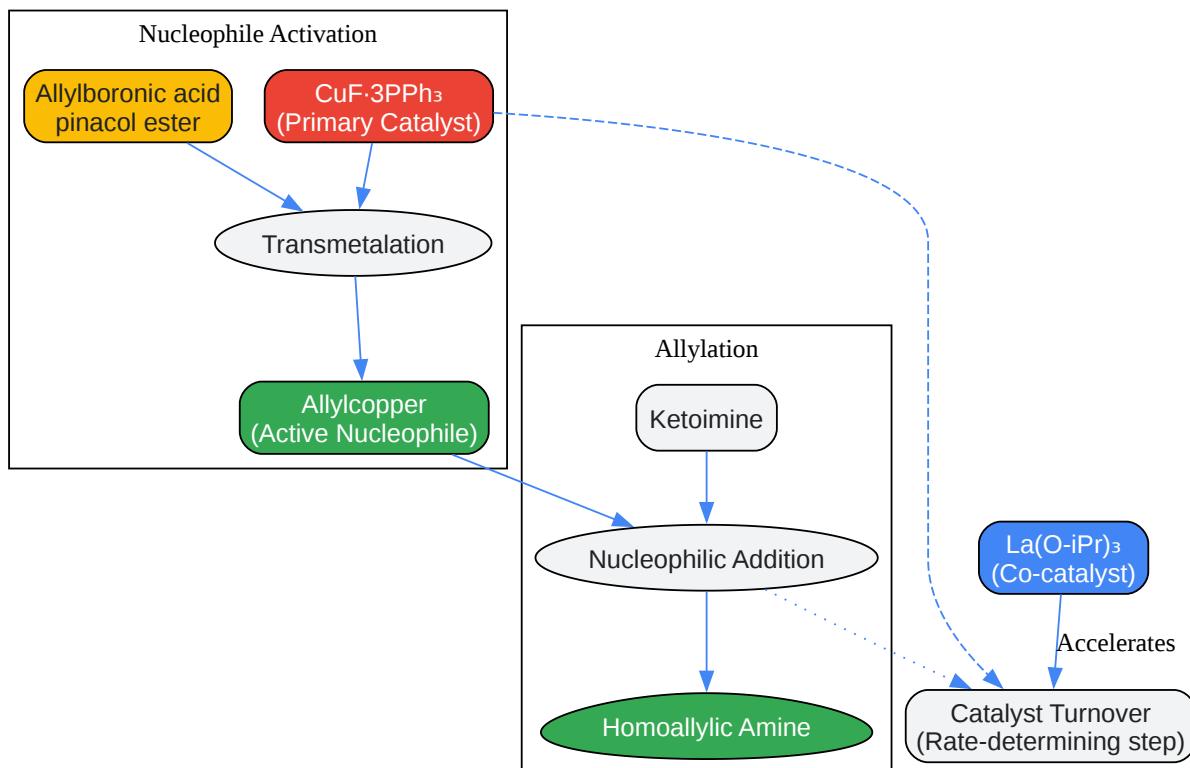
Lanthanum isopropoxide also serves as an effective co-catalyst in the copper-catalyzed allylation of ketoimines, a valuable method for synthesizing chiral amines.^[2] While **Lanthanum isopropoxide** itself does not induce high enantioselectivity in this specific reaction, its presence is crucial for achieving high yields in the racemic version, which was a foundational study for the development of the highly enantioselective variant using a different co-catalyst.

Quantitative Data (as a co-catalyst)

Entry	Ketoimine Substrate	Primary Catalyst	Co-catalyst	Yield (%)
1	N-Benzylideneacetophenone imine	CuF·3PPh ₃ (1 mol%)	La(O-i-Pr) ₃ (1.5 mol%)	95
2	N-(4-Chlorobenzylidene)acetophenone imine	CuF·3PPh ₃ (1 mol%)	La(O-i-Pr) ₃ (1.5 mol%)	92
3	N-(4-Methoxybenzylidene)acetophenone imine	CuF·3PPh ₃ (1 mol%)	La(O-i-Pr) ₃ (1.5 mol%)	96

Experimental Protocol: Allylation of N-Benzylideneacetophenone imine

Materials:


- Copper (I) fluoride-triphenylphosphine complex (CuF·3PPh₃)
- Lanthanum (III) isopropoxide [La(O-i-Pr)₃]
- N-Benzylideneacetophenone imine
- Allylboronic acid pinacol ester
- Anhydrous tetrahydrofuran (THF)

Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add CuF·3PPh₃ (0.005 mmol) and **Lanthanum isopropoxide** (0.0075 mmol).
- Add anhydrous THF (1.0 mL) and stir the suspension at room temperature for 15 minutes.

- Add a solution of N-benzylideneacetophenone imine (0.5 mmol) in anhydrous THF (1.0 mL).
- Add allylboronic acid pinacol ester (0.75 mmol) to the reaction mixture.
- Stir the reaction at room temperature for 24 hours.
- Quench the reaction with 1 M HCl (5 mL) and stir for 30 minutes.
- Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the homoallylic amine.

Logical Relationship of Catalytic System

[Click to download full resolution via product page](#)

Role of La(O-i-Pr)₃ in Allylation

Note on Safety and Handling: **Lanthanum isopropoxide** is moisture-sensitive. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents are essential for optimal results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Catalytic enantioselective allylation of ketoimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Lanthanum Isopropoxide in Asymmetric Catalysis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101173#lanthanum-isopropoxide-in-asymmetric-catalysis-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com